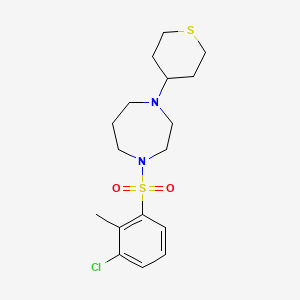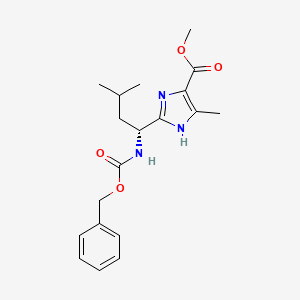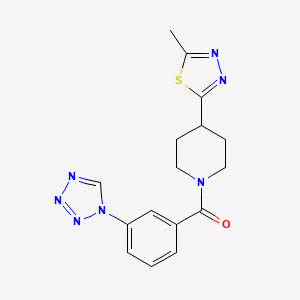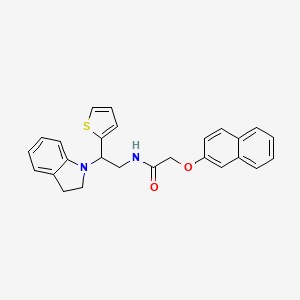![molecular formula C36H50N2O B2594467 2-[(naftilen-2-iloxi)metil]-1-octadecil-1H-1,3-benzodiazol CAS No. 477543-90-1](/img/structure/B2594467.png)
2-[(naftilen-2-iloxi)metil]-1-octadecil-1H-1,3-benzodiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core substituted with a naphthalen-2-yloxy group and an octadecyl chain
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecular architectures.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine
Medically, derivatives of benzodiazole are known for their pharmacological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar therapeutic potentials.
Industry
In industry, the compound’s amphiphilic nature (having both hydrophobic and hydrophilic parts) makes it a candidate for use in surfactants, emulsifiers, and in the formulation of advanced materials like liquid crystals and organic semiconductors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Naphthalen-2-yloxy Group: This step involves the reaction of the benzodiazole with naphthalen-2-ol in the presence of a base such as potassium carbonate, facilitating the formation of the ether linkage.
Introduction of the Octadecyl Chain: The final step includes the alkylation of the benzodiazole derivative with an octadecyl halide (e.g., octadecyl bromide) under basic conditions to introduce the long alkyl chain.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalen-2-yloxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism by which 2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole exerts its effects depends on its application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The naphthalen-2-yloxy group could facilitate π-π stacking interactions with aromatic amino acids in proteins, while the octadecyl chain might enhance membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(naphthalen-1-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole
- 2-[(phenylmethoxy)methyl]-1-octadecyl-1H-1,3-benzodiazole
- 2-[(anthracen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole
Uniqueness
Compared to similar compounds, 2-[(naphthalen-2-yloxy)methyl]-1-octadecyl-1H-1,3-benzodiazole is unique due to the specific positioning of the naphthalen-2-yloxy group, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in how the compound interacts with other molecules, potentially offering distinct advantages in various applications.
Propiedades
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-octadecylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28-38-35-25-20-19-24-34(35)37-36(38)30-39-33-27-26-31-22-17-18-23-32(31)29-33/h17-20,22-27,29H,2-16,21,28,30H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBVINMOKXRLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(1H-1,2,4-triazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2594386.png)
![1-[4-Chloro-2-(4-fluorophenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2594388.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2594389.png)
![(Z)-S-(2-((6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2594390.png)

![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N-methyl-2-nitrobenzamide](/img/structure/B2594393.png)


![N-[(1-Aminocycloheptyl)methyl]-1,2,3,4-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2594399.png)
![2-(ethylthio)-N-(2-fluorophenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2594401.png)
![3-ethyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594402.png)
![4-{2-cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}-2-ethoxyphenyl benzoate](/img/structure/B2594403.png)
![4-Butoxy-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2594406.png)

